CID 102602241
Description
CID 102602241, identified as oscillatoxin D, is a marine-derived cyclic peptide toxin produced by cyanobacteria of the genus Oscillatoria. Its chemical structure comprises a macrocyclic framework with alternating amino acid residues and modified side chains, including methylated and hydroxylated groups (Figure 1B in ) . Analytical characterization via GC-MS (Figure 1C) and mass spectrometry (Figure 1D) confirms its molecular weight and fragmentation patterns, which are critical for identification in environmental and biological samples . Oscillatoxin D is notable for its bioactivity, particularly as a protease inhibitor, though its exact mechanisms and ecological roles require further study.
Properties
Molecular Formula |
BNi3 |
|---|---|
Molecular Weight |
186.89 g/mol |
InChI |
InChI=1S/B.3Ni |
InChI Key |
QHFBXOYEDDRLIZ-UHFFFAOYSA-N |
Canonical SMILES |
[B].[Ni].[Ni].[Ni] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 102602241” involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves:
Step 1: Formation of an intermediate through a nucleophilic substitution reaction.
Step 2: Cyclization of the intermediate under acidic or basic conditions.
Step 3: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve:
Continuous flow reactors: to maintain consistent reaction conditions.
Automated purification systems: to streamline the isolation of the final product.
Quality control measures: to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 102602241” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol.
Scientific Research Applications
Compound “CID 102602241” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of compound “CID 102602241” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Oscillatoxin Derivatives
Structural Similarities and Differences
Oscillatoxin D belongs to a family of structurally related compounds, including:
- 30-Methyl-oscillatoxin D (CID 185389) : Features a methyl group substitution at the 30th position.
- Oscillatoxin E (CID 156582093) : Contains an additional hydroxyl group on the macrocyclic backbone.
- Oscillatoxin F (CID 156582092) : Differs in the stereochemistry of side-chain residues .

Table 1: Structural and Physicochemical Properties
| Compound | CID | Molecular Formula | Molecular Weight (g/mol) | Key Structural Modifications |
|---|---|---|---|---|
| Oscillatoxin D | 102602241 | C₃₈H₆₂N₈O₁₂ | ~850.9 | Base macrocycle with hydroxyl groups |
| 30-Methyl-oscillatoxin D | 185389 | C₃₉H₆₄N₈O₁₂ | ~864.9 | Methyl group at position 30 |
| Oscillatoxin E | 156582093 | C₃₈H₆₂N₈O₁₃ | ~866.9 | Additional hydroxyl group |
| Oscillatoxin F | 156582092 | C₃₈H₆₂N₈O₁₂ | ~850.9 | Altered stereochemistry in side chains |
Notes:
Analytical and Functional Comparisons
Chromatographic Behavior
Oscillatoxin D exhibits distinct retention times in GC-MS (Figure 1C) compared to its derivatives due to polarity differences. Methylated derivatives like CID 185389 elute later, consistent with increased hydrophobicity .
Challenges in Comparative Studies
Synthetic Accessibility : Oscillatoxins require complex multi-step synthesis, with yields <5% for hydroxylated variants (e.g., CID 156582093) .
Detection Sensitivity: Minor structural differences necessitate high-resolution MS/MS for unambiguous identification .
Ecological Data Gaps : The environmental triggers for oscillatoxin production and their food-chain bioaccumulation remain poorly understood .
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 102602241’s properties?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic goals. For chemical research, structure questions using frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to define variables (e.g., "How does temperature [intervention] affect the solubility [outcome] of this compound [population] compared to analogous compounds [comparison]?"). Test the question for clarity and measurability using pilot studies or computational simulations .
Q. What are best practices for conducting a systematic literature review on this compound?
- Methodological Answer :
Use databases like PubMed, SciFinder, or Reaxys to retrieve primary sources.
Apply inclusion/exclusion criteria (e.g., studies published post-2010, peer-reviewed journals) to filter results.
Systematically categorize findings into themes (e.g., synthesis methods, spectroscopic data) using tools like Zotero for citation management.
Identify gaps (e.g., limited studies on this compound’s catalytic properties) to justify your research .
Q. How to design a reproducible experimental protocol for synthesizing this compound?
- Methodological Answer :
- Clearly define variables (e.g., reaction temperature, solvent purity) and controls (e.g., negative controls for side reactions).
- Document instrument calibration (e.g., NMR, HPLC) and replicate trials to assess variability.
- Include step-by-step protocols in appendices, referencing standardized guidelines from journals like Beilstein Journal of Organic Chemistry for chemical characterization .
Advanced Research Questions
Q. How to resolve contradictions in experimental data for this compound’s thermodynamic properties?
- Methodological Answer :
Re-analyze raw data using robust statistical methods (e.g., ANOVA for multi-group comparisons) to identify outliers.
Cross-validate results with alternative techniques (e.g., compare DSC data with computational thermodynamics via Gaussian software).
Investigate contextual factors (e.g., sample purity, atmospheric conditions) and consult domain-specific literature to reconcile discrepancies .
Q. How to integrate NLP models like BERT or BART for mining chemical literature on this compound?
- Methodological Answer :
- Fine-tune BERT on domain-specific corpora (e.g., chemical patents, journals) to improve entity recognition (e.g., extracting reaction conditions or spectral peaks).
- Use BART’s text-generation capabilities to summarize trends (e.g., "this compound’s applications in catalysis") from fragmented data.
- Validate outputs against expert-curated datasets to ensure accuracy .
Q. What advanced statistical methods are suitable for validating this compound’s structure-activity relationships (SAR)?
- Methodological Answer :
- Apply multivariate regression to correlate structural descriptors (e.g., Hammett constants, logP) with biological activity.
- Use machine learning frameworks (e.g., Random Forests, SVM) to predict SAR, ensuring cross-validation to avoid overfitting.
- Publish code and datasets in repositories like GitHub for reproducibility .
Data Management & Ethical Considerations
Q. How to ensure ethical compliance in studies involving this compound’s toxicity assessment?
- Methodological Answer :
- Obtain institutional review board (IRB) approval for in vitro or in vivo studies, adhering to OECD guidelines.
- Disclose conflicts of interest and cite prior toxicological studies to avoid redundant animal testing .
Q. What strategies optimize data sharing and reproducibility for this compound research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

